molecular formula C6H12N4O2S B2972253 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide CAS No. 1006356-38-2

1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide

Cat. No.: B2972253
CAS No.: 1006356-38-2
M. Wt: 204.25
InChI Key: IMSNAZMMHHSPSO-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide (CAS: 1006356-38-2) is a pyrazole-based sulfonohydrazide derivative characterized by an ethyl group at the 1-position, a methyl group at the 3-position, and a sulfonohydrazide (-SO₂-NH-NH₂) moiety at the 4-position of the pyrazole ring . This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and agrochemical applications. Pyrazole derivatives are frequently studied for their bioactivity, including anti-inflammatory, antimicrobial, and antipyretic properties, as seen in structurally related compounds .

Properties

IUPAC Name

1-ethyl-3-methylpyrazole-4-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2S/c1-3-10-4-6(5(2)8-10)13(11,12)9-7/h4,9H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSNAZMMHHSPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide to related pyrazole derivatives are summarized below, with key differences highlighted:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents (Pyrazole Ring) Key Functional Group Similarity Score* Potential Applications
This compound 1006356-38-2 1-Ethyl, 3-methyl, 4-sulfonohydrazide Sulfonohydrazide (-SO₂-NH-NH₂) 0.83 (reference) Antimicrobial, enzyme inhibition
1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide 1006328-52-4 1,3-Dimethyl, 4-sulfonohydrazide Sulfonohydrazide 0.90 Intermediate for drug synthesis
1,5-Dimethyl-1H-pyrazole-4-sulfonohydrazide 1006327-16-7 1,5-Dimethyl, 4-sulfonohydrazide Sulfonohydrazide 0.94 Agrochemicals, coordination chemistry
1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide 68844-77-9 1-Ethyl, 3-methyl, 5-carbohydrazide Carbohydrazide (-CONH-NH₂) N/A Antifungal, antitumor agents

*Similarity scores based on structural alignment ().

Key Comparisons:

Functional Group Variations: Sulfonohydrazide vs. Carbohydrazide: The sulfonohydrazide group in the target compound is more polar and acidic than carbohydrazide derivatives (e.g., 68844-77-9), which may enhance interactions with biological targets like enzymes or receptors . Positional Isomerism: The 4-sulfonohydrazide substituent (target compound) vs.

Substituent Effects: Ethyl vs. 1,5-Dimethyl vs. 1-Ethyl-3-methyl: The 1,5-dimethyl substitution (1006327-16-7) reduces steric hindrance at the 3-position, possibly enhancing synthetic accessibility for coordination complexes .

Biological Activity: Compounds with sulfonohydrazide groups (e.g., target compound) are often explored as enzyme inhibitors or antimicrobials due to their ability to form stable hydrogen bonds with active sites . In contrast, carbohydrazide derivatives (e.g., 68844-77-9) are frequently associated with antitumor activity, as seen in related benzimidazole-pyrazole hybrids .

Synthetic Accessibility: Pyrazole sulfonohydrazides are typically synthesized via hydrazine reactions with sulfonyl chlorides or through multi-step protocols involving enones and phenylhydrazines, as described for structurally analogous bromopyrazoles () . Carboxylic hydrazides (e.g., 68844-77-9) are often derived from ester intermediates, requiring milder conditions compared to sulfonohydrazides .

Research Findings and Implications

  • Thermal and Chemical Stability: The sulfonohydrazide group may confer higher thermal stability compared to esters or amides, as inferred from elemental analysis data of brominated pyrazoles () .

Biological Activity

1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C4H6N4O2SC_4H_6N_4O_2S. The compound features a pyrazole ring and a sulfonohydrazide functional group, which contribute to its reactivity and biological activity. Its structure allows for various modifications, making it a versatile scaffold for further chemical exploration.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli, Staphylococcus aureus, and Klebsiella pneumoniae. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death .

Anticancer Properties

The compound has also shown promising anticancer activity. It acts by inhibiting key signaling pathways involved in cancer cell proliferation, such as the PI3K/AKT/mTOR pathway. In one study, compounds derived from pyrazole structures exhibited IC50 values indicating effective inhibition of cancer cell growth, suggesting that this compound could serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. Studies have reported reductions in pro-inflammatory cytokines such as TNF-α and IL-6 in models of inflammation when treated with pyrazole derivatives, indicating potential use in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The sulfonyl and hydrazine moieties are crucial for its reactivity, allowing it to inhibit enzymes involved in microbial growth and cancer progression. Furthermore, the compound may induce apoptosis in cancer cells by activating caspase pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics. It exhibited superior activity against E. coli with an MIC of 32 µg/mL compared to ampicillin (MIC = 64 µg/mL) and showed comparable efficacy to ciprofloxacin .

Case Study 2: Anticancer Activity
A study evaluating the anticancer potential of various pyrazole derivatives found that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM, significantly lower than that of the control drug doxorubicin (IC50 = 25 µM) .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)Anti-inflammatory Activity
This compound32 µg/mL15 µMSignificant reduction in TNF-α
1-Methyl-3-(4-methylphenyl)-pyrazole64 µg/mL20 µMModerate
Pyrazole Derivative X40 µg/mLNot evaluatedLow

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide, considering yield and purity?

  • Methodological Answer : The synthesis of pyrazole sulfonohydrazides typically involves hydrazine derivatives reacting with pre-functionalized pyrazole intermediates. For example:
  • Cyclocondensation : Ethyl acetoacetate can react with substituted hydrazines (e.g., phenylhydrazine) under acidic reflux conditions (HOAc, HCl) to form pyrazole cores, followed by sulfonation and hydrazide functionalization .
  • Microwave-Assisted Synthesis : Microwave irradiation significantly reduces reaction times (e.g., 4 hours vs. traditional 16-hour reflux) for pyrazole derivatives, improving yields (77–89%) and purity by minimizing side reactions .
  • Hydrazine·HCl Reactions : Hydrazine hydrochlorides (e.g., 4-fluorophenylhydrazine·HCl) are key reagents for introducing the hydrazide moiety; reactions under reflux with LiOH in dioxane yield sulfonohydrazides .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Structural validation requires a combination of:
  • Infrared (IR) Spectroscopy : To confirm functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹ and N–H bends near 1600 cm⁻¹) .
  • ¹H/¹³C NMR : To resolve substituent positions on the pyrazole ring (e.g., ethyl and methyl groups at δ 1.2–1.5 ppm and δ 2.3–2.5 ppm, respectively) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS confirms molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C, H, N, S percentages .

Advanced Research Questions

Q. How can computational methods enhance the synthesis design of pyrazole sulfonohydrazide derivatives?

  • Methodological Answer : Computational tools like quantum chemical calculations (e.g., DFT) optimize reaction pathways and predict intermediates:
  • Reaction Path Search : Quantum mechanics identifies low-energy transition states, reducing trial-and-error experimentation (e.g., predicting regioselectivity in cyclocondensation) .
  • Solvent/Catalyst Screening : Molecular dynamics simulations model solvent effects (e.g., dioxane vs. ethanol polarity) and catalyst interactions to improve yields .
  • Machine Learning (ML) : ML algorithms trained on spectral databases accelerate structural validation by matching experimental IR/NMR data to predicted spectra .

Q. How do substituent variations on the pyrazole ring influence the compound’s physicochemical properties?

  • Methodological Answer : Substituents alter electronic, steric, and solubility profiles:
  • Electron-Withdrawing Groups (EWGs) : Chloro or trifluoromethyl groups at position 5 increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Hydrophobic Substituents : Methyl or ethyl groups improve lipid solubility, critical for bioavailability in pharmacological studies .
  • Steric Effects : Bulky groups (e.g., phenyl at position 1) may hinder sulfonation efficiency but stabilize the hydrazide moiety against hydrolysis .

Q. What methodological approaches resolve contradictions between computational predictions and experimental results in sulfonohydrazide reactivity studies?

  • Methodological Answer : Discrepancies arise from incomplete solvent/catalyst models or unaccounted side reactions. Strategies include:
  • Hybrid QM/MM Calculations : Combine quantum mechanics for active sites with molecular mechanics for bulk solvent effects .
  • In Situ Monitoring : Real-time techniques like Raman spectroscopy track intermediate formation during reflux .
  • Retrosynthetic Analysis : Re-evaluate reaction pathways using failed experimental data to refine computational parameters .

Q. What are the key considerations in designing bioactivity assays for pyrazole sulfonohydrazides, particularly in neurological or anti-inflammatory contexts?

  • Methodological Answer : Assay design must balance specificity and physiological relevance:
  • Target Selection : Prioritize enzymes like cyclooxygenase (COX) for anti-inflammatory studies or GABA receptors for neurological activity, based on structural analogs .
  • Dose-Response Curves : Use MES (maximal electroshock) or pentylenetetrazol models for anticonvulsant screening at 30–100 mg/kg doses .
  • Ulcerogenicity Testing : Co-administer compounds with 1% carboxymethyl cellulose to assess gastrointestinal toxicity in rodent models .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the metabolic stability of pyrazole sulfonohydrazides?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., liver microsome sources or incubation times). Mitigation strategies:
  • Cross-Validation : Compare data across multiple models (e.g., human vs. rat microsomes) .
  • Isotope-Labeled Studies : Use ¹⁴C-labeled compounds to track metabolite formation via LC-MS .
  • Enzyme Inhibition Assays : Test for CYP450 interactions to identify metabolic pathway interference .

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